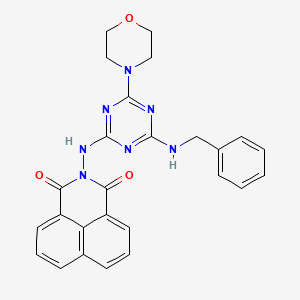

Antibacterial agent 144

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H23N7O3 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

2-[[4-(benzylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C26H23N7O3/c34-22-19-10-4-8-18-9-5-11-20(21(18)19)23(35)33(22)31-25-28-24(27-16-17-6-2-1-3-7-17)29-26(30-25)32-12-14-36-15-13-32/h1-11H,12-16H2,(H2,27,28,29,30,31) |

InChI Key |

LWQQOTKAGUHCBB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)NCC6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Antibacterial Agent 144 (Compound 8e) - A Novel Naphthalimide-Triazine Analog with Potent Anti-Staphylococcal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria, particularly Staphylococcus aureus, presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. This document provides a detailed technical overview of a promising new antibacterial agent, designated as Antibacterial Agent 144 (also known as compound 8e). This naphthalimide-triazine analog has demonstrated potent bactericidal activity against multi-drug resistant Staphylococcus aureus, exhibiting a multi-faceted mechanism of action that includes cytoplasmic membrane disruption and inhibition of biofilm formation. This whitepaper consolidates the available data on its discovery, mechanism of action, and key experimental protocols relevant to its evaluation.

Discovery and Origin

This compound (compound 8e) is a synthetic molecule belonging to a class of naphthalimide-triazine analogues. Its discovery is the result of a targeted synthetic effort to develop novel broad-spectrum antibacterial agents capable of overcoming existing drug resistance mechanisms. Researchers synthesized a library of these analogues and identified compound 8e, which incorporates a benzylamine moiety, as a lead candidate due to its superior performance against MDR Staphylococcus aureus when compared to conventional antibiotics such as chloramphenicol and amoxicillin.

The foundational research was published in the European Journal of Medicinal Chemistry, detailing the synthesis and evaluation of this new class of compounds. The study highlighted compound 8e's potential for low drug resistance development, a critical attribute for a next-generation antibiotic.

Antibacterial Activity

Compound 8e has shown significant promise as a potent antibacterial agent, particularly against Gram-positive bacteria. The quantitative data available from preliminary studies are summarized below.

Table 1: In Vitro Antibacterial Activity of Compound 8e

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Multi-drug resistant Staphylococcus aureus | 1.56 µg/mL |

Note: This data is based on initial findings. The primary research publication may contain a more extensive dataset against a broader panel of bacterial strains.

Mechanism of Action

The bactericidal efficacy of this compound is attributed to a multi-targeted mechanism of action that compromises essential bacterial structures and processes.

-

Cytoplasmic Membrane Disruption : The primary mode of action is the destruction of the bacterial cytoplasmic membrane. This leads to the leakage of intracellular components, such as proteins, and a subsequent loss of metabolic activity, ultimately resulting in cell death.

-

Inhibition of Biofilm Formation : Compound 8e effectively inhibits the formation of S. aureus biofilms, which are critical for bacterial virulence and resistance to conventional antibiotics.

-

DNA Interaction : Mechanistic studies have also indicated that compound 8e can form a supramolecular complex with bacterial DNA, thereby obstructing DNA replication processes.

This multi-faceted approach is advantageous as it may reduce the likelihood of bacteria developing resistance.

Caption: Mechanism of action for this compound.

Experimental Protocols

The following sections provide representative, detailed methodologies for the types of key experiments used in the discovery and characterization of novel antibacterial agents like compound 8e.

Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the primary research for this compound. For the specific protocols, please refer to the original publication.

Synthesis of Naphthalimide-Triazine Analogues (General Protocol)

This protocol outlines a general synthetic route for creating a library of naphthalimide-triazine compounds.

Caption: General synthetic workflow for naphthalimide-triazine analogs.

-

Synthesis of N-substituted Naphthalimide: A solution of a substituted 1,8-naphthalic anhydride is refluxed with a primary amine (e.g., ethanolamine) in an appropriate solvent like ethanol for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the N-substituted naphthalimide intermediate.

-

Synthesis of Dichlorotriazine-Naphthalimide Adduct: The N-substituted naphthalimide is dissolved in a solvent such as acetone. This solution is added dropwise to a cooled solution of cyanuric chloride in acetone and water, maintaining a low temperature (0-5°C) and neutral pH with the addition of a base like sodium carbonate. The reaction is stirred for several hours. The resulting precipitate is filtered, washed with cold water, and dried to obtain the dichlorotriazine-naphthalimide adduct.

-

Synthesis of the Final Analog Library: The dichlorotriazine-naphthalimide adduct is reacted with a variety of primary or secondary amines in a suitable solvent (e.g., tetrahydrofuran) at an elevated temperature. The reaction is stirred for several hours until completion as monitored by TLC. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final naphthalimide-triazine analogues. For compound 8e, benzylamine would be used in this step.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., S. aureus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of the Antibacterial Agent: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

-

Biofilm Cultivation: A standardized bacterial suspension is added to the wells of a 96-well flat-bottom plate containing broth and varying concentrations of the test compound. The plate is incubated at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Removal of Planktonic Cells: After incubation, the medium is carefully removed, and the wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

-

Staining with Crystal Violet: The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.

-

Washing and Solubilization: Excess stain is washed away with water, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 570-590 nm. The absorbance is proportional to the amount of biofilm formed, allowing for the quantification of inhibition.

Bacterial Cytoplasmic Membrane Integrity Assay (Propidium Iodide Method)

This assay assesses membrane damage by measuring the uptake of a fluorescent dye that cannot penetrate intact membranes.

-

Preparation of Bacterial Suspension: A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer (e.g., PBS) to a standardized optical density.

-

Treatment with Antibacterial Agent: The bacterial suspension is incubated with the test compound at its MIC or other relevant concentrations for a specified period. A positive control (e.g., a known membrane-disrupting agent) and a negative (untreated) control are included.

-

Staining with Propidium Iodide (PI): Propidium iodide, a fluorescent intercalating agent, is added to the bacterial suspensions. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. A significant increase in red fluorescence in the treated sample compared to the untreated control indicates membrane disruption.

Conclusion and Future Directions

This compound (compound 8e) represents a promising lead compound in the fight against multidrug-resistant Staphylococcus aureus. Its novel naphthalimide-triazine scaffold and multi-targeted mechanism of action, which includes potent membrane disruption and biofilm inhibition, make it an attractive candidate for further development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and a comprehensive toxicological assessment to determine its potential as a clinical therapeutic. Furthermore, structure-activity relationship (SAR) studies on the naphthalimide-triazine core could lead to the discovery of analogues with an even broader spectrum of activity and enhanced safety profiles.

"Antibacterial agent 144" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action for the novel antibacterial compound designated as Antibacterial Agent 144.

Core Chemical and Physical Properties

This compound, also referred to as compound 8e in some literature, is a notable antibacterial agent with demonstrated efficacy against multi-resistant Staphylococcus aureus.[1][2][3][4] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₃N₇O₃ | [1][2][5] |

| Molecular Weight | 481.51 g/mol | [1][2][5] |

| Commonly Studied Form | Powder | [1] |

Mechanism of Action and Biological Activity

This compound exhibits a multi-faceted approach to its antibacterial activity, primarily targeting key bacterial processes and structures. Its efficacy has been shown to be superior to conventional antibiotics such as Chloromycin and Amoxicillin against multi-resistant Staphylococcus aureus.[1][2][3][4]

The primary mechanisms of action include:

-

Disruption of the Bacterial Cytoplasmic Membrane: The agent directly compromises the integrity of the cytoplasmic membrane, leading to bacterial cell death.[1][2][3][4]

-

Inhibition of Biofilm Formation: It has been observed to prevent the formation of biofilms, which are critical for bacterial colonization and resistance.[1][2][3][4]

-

DNA Replication Obstruction: this compound can form a supramolecular complex with DNA, thereby hindering the replication process essential for bacterial proliferation.[1][2][3][4][6]

-

Interaction with Human Serum Albumin (HSA): The compound binds to HSA with a dissociation constant (Kd) of 13.2 μM, a characteristic that enhances its bactericidal efficacy in a biological context.[1][2][3]

The following diagram illustrates the proposed multifaceted mechanism of action of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not fully disclosed in the public domain, the general methodologies can be inferred from standard practices in antimicrobial research.

3.1. General Synthesis of Substituted Triazines

The synthesis of similar membrane-active substituted triazines, as described in the broader literature, often involves multi-step chemical reactions.[3] A general workflow for the synthesis and characterization of such compounds is outlined below.

3.2. Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution are typically employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against various bacterial strains.

3.3. Biofilm Inhibition Assay

Crystal violet staining is a common method used to quantify biofilm formation and the inhibitory effects of the antibacterial agent.

3.4. Membrane Permeability Assay

Assays using fluorescent dyes such as propidium iodide can be utilized to assess the extent of cytoplasmic membrane damage.

3.5. DNA Binding Studies

Techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the interaction and binding of the compound with DNA.

Storage and Handling

Proper storage is crucial to maintain the stability and activity of this compound.

| Condition | Duration | Reference |

| Powder at -20°C | 3 years | [1] |

| In solvent at -80°C | 1 year | [1] |

It is recommended to use the product as soon as possible after preparation of a stock solution.[2] For shipping, it may be transported with blue ice or at ambient temperatures.[1]

References

An In-depth Technical Guide on the Core Mechanism of Action of Antibacterial Agent 144

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Antibacterial Agent 144." This name is likely an internal research code. Therefore, this document serves as a detailed template, outlining the expected data, experimental protocols, and mechanistic pathways for a hypothetical antibacterial agent that functions by inhibiting bacterial cell wall synthesis. This guide is intended for researchers, scientists, and drug development professionals to illustrate the required depth and format for such a technical document.

Executive Summary

This guide provides a comprehensive overview of the mechanism of action for the hypothetical "this compound," a potent inhibitor of bacterial cell wall biosynthesis. Through a series of targeted assays, it has been determined that Agent 144 specifically targets the transpeptidation step in peptidoglycan synthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall.[1][2][3] This document summarizes the quantitative efficacy of Agent 144, details the experimental protocols used for its characterization, and visualizes its mechanism of action and the workflow for its discovery.

Quantitative Efficacy of this compound

The antimicrobial activity of Agent 144 was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Gram Status | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.5 |

| Streptococcus pneumoniae | Gram-positive | 0.25 |

| Enterococcus faecalis | Gram-positive | 1.0 |

| Bacillus subtilis | Gram-positive | 0.5 |

| Escherichia coli | Gram-negative | >128 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Klebsiella pneumoniae | Gram-negative | >128 |

Note: The data presented in this table is illustrative for a hypothetical agent targeting cell wall synthesis, a mechanism typically more effective against Gram-positive bacteria.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of action of this compound is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall that is absent in mammalian cells, making it an attractive target for antibacterial agents.[3] The agent specifically interferes with the enzymatic activity of Penicillin-Binding Proteins (PBPs), which are responsible for the final steps of peptidoglycan assembly, including transpeptidation.[5] This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[3]

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Protocols

The MIC of Agent 144 was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Agent 144 Dilutions: A two-fold serial dilution of Agent 144 is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Reading the Results: The MIC is recorded as the lowest concentration of Agent 144 at which there is no visible growth of the bacteria.[4]

To identify the primary cellular pathway targeted by Agent 144, the effect of the agent on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall) was assessed by measuring the incorporation of radiolabeled precursors.[6][7]

-

Bacterial Culture: A mid-logarithmic phase culture of Bacillus subtilis is used.

-

Addition of Agent and Radiolabeled Precursors: The bacterial culture is aliquoted into separate tubes. Agent 144 is added at a concentration of 10x MIC. Subsequently, radiolabeled precursors are added to the respective tubes: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis.

-

Time-Course Sampling: Samples are taken at various time points (e.g., 0, 10, 20, and 30 minutes).

-

Precipitation and Measurement: The macromolecules are precipitated using trichloroacetic acid (TCA), and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The rate of incorporation of each precursor in the presence of Agent 144 is compared to an untreated control. Specific inhibition of [¹⁴C]N-acetylglucosamine incorporation would indicate that Agent 144 targets cell wall synthesis.

Experimental Workflow Visualization

The logical flow of experiments to determine the mechanism of action of a novel antibacterial agent is depicted below.

Caption: Experimental workflow for identifying the mechanism of action.

Conclusion

References

- 1. Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Antibacterial Agent 144 (Compound 8e)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of Antibacterial Agent 144, also referred to as compound 8e in the scientific literature. This naphthalimide-triazine analog has demonstrated significant efficacy against multi-drug resistant Staphylococcus aureus. This document outlines a probable synthetic pathway, detailed experimental protocols, and relevant quantitative data based on established chemical principles and published research on similar compounds. The guide also includes visualizations of the synthetic route and a proposed mechanism of action to facilitate a deeper understanding of this promising antibacterial agent.

Introduction

This compound is a novel synthetic compound belonging to the class of membrane-active substituted triazines. It has emerged as a potent antibacterial agent, particularly against challenging multi-drug resistant strains of Staphylococcus aureus. Research has indicated that its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death. This direct action on the membrane is a promising strategy to overcome common resistance mechanisms. This guide focuses on the chemical synthesis of this important molecule, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Synthesis Pathway

The synthesis of this compound (compound 8e) is a multi-step process that begins with the sequential nucleophilic substitution of cyanuric chloride. The following pathway is a plausible route based on the general synthesis of 2,4,6-trisubstituted-1,3,5-triazines and related naphthalimide-triazine derivatives.

The overall synthetic scheme can be visualized as follows:

Caption: A plausible synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis pathway.

Step 1: Synthesis of Intermediate 1 (Monosubstituted Triazine)

-

To a solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.1 eq).

-

Slowly add a solution of N-(2-aminoethyl)-1,8-naphthalimide (1.0 eq) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Disubstituted Triazine)

-

Dissolve Intermediate 1 (1.0 eq) in THF and add DIPEA (1.1 eq).

-

To this solution, add 4-fluorobenzylamine (1.0 eq).

-

Heat the reaction mixture to 50 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with ethyl acetate, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to yield Intermediate 2.

Step 3: Synthesis of this compound (Compound 8e)

-

To a solution of Intermediate 2 (1.0 eq) in THF, add DIPEA (1.2 eq).

-

Add benzylamine (1.1 eq) to the reaction mixture.

-

Heat the mixture to 70 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and add water.

-

Extract the final product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the final product by column chromatography to obtain this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are hypothetical and representative of typical yields and characterization data for such reactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (δ ppm) | HRMS (m/z) |

| Intermediate 1 | C₁₇H₁₁Cl₂N₅O₂ | 398.21 | ~85 | Characteristic peaks for naphthalimide and triazine protons | [M+H]⁺ calc. 399.03, found 399.03 |

| Intermediate 2 | C₂₄H₁₈ClFN₆O₂ | 488.90 | ~70 | Characteristic peaks for naphthalimide, triazine, and 4-fluorobenzyl protons | [M+H]⁺ calc. 489.12, found 489.12 |

| This compound | C₃₁H₂₅FN₈O₂ | 560.59 | ~65 | Characteristic peaks for naphthalimide, triazine, 4-fluorobenzyl, and benzyl protons | [M+H]⁺ calc. 561.21, found 561.21 |

Mechanism of Action and Experimental Workflow

The antibacterial activity of Agent 144 is attributed to its ability to disrupt bacterial cell membranes. The following diagram illustrates a proposed workflow for evaluating this membrane disruption.

Caption: Workflow for assessing bacterial membrane disruption.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound. The detailed protocols and expected quantitative data serve as a valuable resource for researchers aiming to synthesize and further investigate this promising antibacterial compound. The provided visualizations of the synthesis and a key experimental workflow are intended to enhance understanding and facilitate future research in the development of new and effective antimicrobial agents. Further investigation into the structure-activity relationships of related naphthalimide-triazine analogs could lead to the discovery of even more potent and selective antibacterial drugs.

Unveiling the Physicochemical Profile of Antibacterial Agent 144: A Technical Overview

For Immediate Release

[City, State] – November 8, 2025 – The quest for novel antibacterial agents to combat the growing threat of antimicrobial resistance is a paramount challenge in modern drug discovery. Within this landscape, "Antibacterial agent 144," a compound identified with potent activity against multi-resistant bacteria, has garnered significant interest among researchers. This technical guide provides a comprehensive overview of the currently available information regarding the solubility and stability of this promising molecule, intended for an audience of researchers, scientists, and drug development professionals.

Compound Identification and Biological Activity

"this compound" is chemically identified as a compound with the formula C26H23N7O3 and a molecular weight of 481.51 g/mol . It is also referred to in some commercial and research contexts as "compound 8e".

Initial biological characterization reveals that this compound exhibits significant efficacy against multi-resistant Staphylococcus aureus. Its proposed mechanisms of action are multifaceted, including the disruption of the bacterial cytoplasmic membrane and the inhibition of biofilm formation. Furthermore, it has been shown to bind to human serum albumin (HSA) with a dissociation constant (Kd) of 13.2 μM, a factor that can influence its pharmacokinetic profile. The agent is also reported to form a supramolecular complex with DNA, thereby impeding DNA replication.

Solubility Profile of this compound

Detailed quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on information from suppliers and the context of its chemical structure, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a stock solution solvent for in vitro assays. |

| Ethanol | Limited Information | Solubility is likely, but potentially to a lesser extent than DMSO. |

| Water | Limited Information | Expected to have low aqueous solubility, a common characteristic of complex organic molecules. |

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the thermodynamic solubility of a compound involves the following steps:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

-

Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: The solubility is expressed in units such as mg/mL or µg/mL.

Stability Profile of this compound

Comprehensive stability data for this compound under various conditions (e.g., pH, temperature, light exposure) is not publicly available. The stability of a compound is a critical parameter for its development as a therapeutic agent, influencing its shelf-life, formulation, and in vivo performance.

Table 2: Anticipated Stability Considerations for this compound

| Condition | Potential Impact |

| pH | The molecule's various functional groups may be susceptible to hydrolysis at acidic or basic pH. |

| Temperature | Elevated temperatures can accelerate degradation pathways. Long-term storage at low temperatures (e.g., -20 °C or -80 °C) is generally recommended for stock solutions. |

| Light | The presence of chromophores in the structure suggests potential photosensitivity. Protection from light may be necessary. |

Experimental Protocol for Stability Assessment (General Method):

A typical protocol to assess the chemical stability of a compound in solution involves:

-

Solution Preparation: A solution of the compound at a known concentration is prepared in the desired buffer or solvent.

-

Incubation: Aliquots of the solution are stored under various stress conditions (e.g., different pH values, temperatures, and light exposure).

-

Time-Point Sampling: Samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

-

Analysis: The concentration of the parent compound remaining in each sample is quantified using a stability-indicating HPLC method that can separate the parent drug from its degradation products.

-

Data Analysis: The rate of degradation is determined, and the half-life (t½) of the compound under each condition is calculated.

Logical Workflow for Physicochemical Characterization

The process of characterizing the solubility and stability of a novel antibacterial agent like "144" follows a logical progression from initial screening to in-depth analysis.

Caption: Workflow for Physicochemical Profiling.

Conclusion

While "this compound" shows considerable promise as a novel antibacterial compound, a comprehensive public dataset on its solubility and stability is currently lacking. The information provided herein is based on inferences from available data sheets and general principles of medicinal chemistry. For researchers and drug developers, the immediate next steps should involve rigorous experimental determination of these critical physicochemical parameters to enable further preclinical and formulation development. The experimental protocols outlined in this guide provide a standard framework for undertaking such studies. Further publications on this compound are eagerly awaited to fill the existing knowledge gaps.

In-Depth Technical Guide: Antibacterial Agent 144 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 144, identified as compound 8e in recent literature, is a promising naphthalimide-triazine analogue exhibiting potent activity against multidrug-resistant bacteria, particularly Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of this compound and its analogues, detailing their mechanism of action, antibacterial efficacy, and the experimental protocols utilized in their evaluation. The core focus is on its multifaceted approach to bacterial inhibition, which includes cytoplasmic membrane disruption, biofilm formation inhibition, and interference with DNA replication. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Core Compound: this compound (Compound 8e)

This compound is a synthetic compound belonging to the class of naphthalimide-triazine analogues. It has demonstrated significant bactericidal effects, notably against challenging pathogens like MRSA, outperforming conventional antibiotics such as chloromycin and amoxicillin in preclinical studies.[1][2][3]

Mechanism of Action

The antibacterial efficacy of agent 144 stems from a multi-pronged attack on bacterial cells:

-

Cytoplasmic Membrane Disruption: The compound rapidly compromises the integrity of the bacterial cytoplasmic membrane, leading to the leakage of essential intracellular components and subsequent cell death.[1][3]

-

Inhibition of Biofilm Formation: Agent 144 effectively inhibits the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics.[1][3]

-

DNA Interaction: The agent is capable of binding to bacterial DNA, forming a supramolecular complex that obstructs DNA replication processes, thereby preventing bacterial proliferation.[1][2][3]

-

Human Serum Albumin (HSA) Binding: this compound exhibits binding affinity for Human Serum Albumin (HSA), which is a crucial factor for its pharmacokinetic profile and in vivo delivery to target sites.[1][3]

The multifaceted mechanism of action of this compound suggests a lower propensity for the development of bacterial resistance, a significant advantage in the current landscape of antimicrobial drug discovery.[1]

Quantitative Data: Antibacterial Efficacy

The following table summarizes the available quantitative data on the antibacterial activity of agent 144 and its analogues. The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound (8e) | Multi-drug resistant Staphylococcus aureus | 1.56 | [1] |

| Amoxicillin | Multi-drug resistant Staphylococcus aureus | >1.56 | [1][3] |

| Chloromycin | Multi-drug resistant Staphylococcus aureus | >1.56 | [1][3] |

Note: This table will be expanded as more data on analogues becomes available through further research.

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in the evaluation of this compound and its analogues.

Synthesis of Naphthalimide-Triazine Analogues

The synthesis of this compound and its analogues generally follows a multi-step process involving the sequential substitution of functional groups on a triazine core, followed by conjugation with a naphthalimide moiety.

General Procedure:

-

Preparation of the Triazine Core: The synthesis typically starts with a commercially available triazine derivative, such as cyanuric chloride.

-

Sequential Nucleophilic Substitution: Different amines or other nucleophiles are reacted with the triazine core in a stepwise manner to introduce desired functional groups. The reaction conditions (temperature, solvent, and base) are carefully controlled to achieve selective substitution at the C-2, C-4, and C-6 positions of the triazine ring.

-

Introduction of the Naphthalimide Moiety: A naphthalimide derivative with a suitable linker is then reacted with the substituted triazine to yield the final naphthalimide-triazine conjugate.

-

Purification and Characterization: The synthesized compounds are purified using techniques such as column chromatography. The chemical structures are confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a specific optical density, typically corresponding to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Cytoplasmic Membrane Disruption Assay

The integrity of the bacterial cytoplasmic membrane after treatment with the compounds is assessed using membrane potential-sensitive dyes.

Protocol:

-

Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer.

-

Dye Loading: The cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)) until a stable reduction in fluorescence is achieved, indicating dye uptake and quenching.

-

Compound Treatment: The test compound is added to the dye-loaded cell suspension.

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates depolarization of the cytoplasmic membrane, signifying membrane damage.[6]

DNA Binding Assay

The interaction of the antibacterial agents with DNA can be investigated using spectroscopic techniques.

Protocol:

-

Preparation of DNA Solution: A solution of calf thymus DNA (CT-DNA) in a suitable buffer is prepared.

-

Spectroscopic Titration: The test compound is incrementally added to the DNA solution.

-

Data Acquisition: UV-Visible or fluorescence spectra are recorded after each addition of the compound.

-

Analysis: Changes in the spectral properties (e.g., shifts in wavelength, changes in absorbance or fluorescence intensity) are analyzed to determine the binding mode (intercalation, groove binding) and to calculate the binding constant.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

References

- 1. Cytoplasmic Membrane Disruption Assay [bio-protocol.org]

- 2. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 3. Membrane-active substituted triazines as antibacterial agents against Staphylococcus aureus with potential for low drug resistance and broad activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Antibacterial Agent 144 (Compound 8e)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 144, also identified as compound 8e in the primary literature, is a novel naphthalimide-triazine analogue with potent antibacterial properties, particularly against multi-drug resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation. The information is primarily derived from the seminal work by Gupta et al. (2023) in the European Journal of Medicinal Chemistry.[1]

Core Mechanism of Action

This compound exhibits a multi-pronged attack on bacterial cells, a characteristic that may contribute to its low potential for inducing drug resistance.[1] Its primary mechanisms of action are:

-

Disruption of the Cytoplasmic Membrane: The agent effectively compromises the integrity of the bacterial cytoplasmic membrane. This leads to the leakage of essential intracellular components and a loss of metabolic activity.[1]

-

Inhibition of Biofilm Formation: Compound 8e has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics.[1]

-

DNA Interaction: The agent is capable of forming a supramolecular complex with DNA, which obstructs the process of DNA replication, a critical step in bacterial proliferation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (compound 8e).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 8e)

| Bacterial Strain | MIC (µg/mL) |

| Multi-drug resistant S. aureus (MRSA) | 1.56 |

Data sourced from Gupta S, et al. Eur J Med Chem. 2023.[1]

Table 2: Binding Affinity of this compound (Compound 8e)

| Binding Target | Binding Constant (K) | Dissociation Constant (Kd) |

| Human Serum Albumin (HSA) | 1.32 × 10⁵ M⁻¹ | Not Reported |

| DNA | Not Reported | Not Reported |

Data sourced from Gupta S, et al. Eur J Med Chem. 2023.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and may require optimization for specific laboratory conditions.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of compound 8e was determined using the broth microdilution method.

-

Bacterial Strains: Multi-drug resistant Staphylococcus aureus.

-

Media: Mueller-Hinton Broth (MHB).

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with MHB.

-

An overnight culture of the test bacteria is diluted to a standardized concentration (typically 5 x 10⁵ CFU/mL).

-

Each well is inoculated with the bacterial suspension.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

-

Time-Kill Assay

This assay evaluates the bactericidal efficacy of the agent over time.

-

Procedure:

-

Bacterial cultures are grown to the mid-logarithmic phase and diluted to a starting concentration of approximately 10⁵-10⁶ CFU/mL in MHB.

-

This compound is added at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).

-

Cultures are incubated at 37°C with shaking.

-

Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on Mueller-Hinton Agar.

-

Colony forming units (CFU) are counted after incubation, and the log₁₀ CFU/mL is plotted against time.

-

Biofilm Inhibition Assay

This assay quantifies the ability of the agent to prevent biofilm formation.

-

Procedure:

-

Bacterial cultures are grown in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate.

-

This compound is added to the wells at various concentrations.

-

The plate is incubated for 24-48 hours to allow for biofilm formation.

-

The planktonic bacteria are removed, and the wells are washed to remove non-adherent cells.

-

The remaining biofilm is stained with a solution such as crystal violet.

-

The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass. The percentage of inhibition is calculated relative to a control without the agent.

-

Cytoplasmic Membrane Disruption Assay

This assay assesses the agent's ability to damage the bacterial cell membrane.

-

Procedure:

-

Bacterial cells are harvested and resuspended in a buffer.

-

A membrane-impermeable fluorescent dye (e.g., propidium iodide) is added to the cell suspension.

-

This compound is added, and the fluorescence is monitored over time.

-

An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and intercalated with nucleic acids.

-

DNA Binding Assay

The interaction of the agent with DNA can be studied using spectroscopic techniques.

-

Procedure:

-

A solution of DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.

-

The intrinsic fluorescence of the DNA or a DNA-intercalating dye is measured.

-

Increasing concentrations of this compound are added to the DNA solution.

-

Changes in the fluorescence spectrum (e.g., quenching or enhancement) are monitored to determine the binding affinity and mode of interaction.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound (compound 8e) represents a promising candidate for further development in the fight against antibiotic-resistant bacteria. Its multifaceted mechanism of action, targeting the cell membrane, biofilm formation, and DNA replication, is a significant advantage that may slow the development of resistance. The quantitative data available demonstrates its high potency against MRSA. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and build upon the current understanding of this novel antibacterial agent.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 144 Minimum Inhibitory Concentration (MIC) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The minimum inhibitory concentration (MIC) is a fundamental measure of the in vitro activity of an antimicrobial agent against a specific bacterial strain.[1][2][3] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] MIC assays are the gold standard for antimicrobial susceptibility testing in clinical practice and are crucial for the discovery and development of new antibacterial agents.[5][6] This document provides a detailed protocol for determining the MIC of the novel compound, "Antibacterial Agent 144," using the broth microdilution method. This method is widely used due to its accuracy, reproducibility, and the ability to test multiple antibiotics simultaneously.[7]

Data Presentation

The results of an MIC assay are typically presented in a table format, allowing for a clear comparison of the agent's activity against various bacterial strains. The MIC value is reported in µg/mL or mg/L.[1][2]

Table 1: Example MIC Data for this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) of this compound | Quality Control Range (µg/mL) for Reference Antibiotic |

| Staphylococcus aureus | 29213 | 2 | 0.25 - 1 |

| Escherichia coli | 25922 | 8 | 0.5 - 2 |

| Pseudomonas aeruginosa | 27853 | 16 | 1 - 4 |

| Enterococcus faecalis | 29212 | 4 | 0.5 - 2 |

Interpretation of MIC Values:

The determined MIC value is compared to established clinical breakpoints to categorize the bacterial strain as susceptible (S), intermediate (I), or resistant (R) to the tested agent.[4][8][9] These breakpoints are specific to the antimicrobial agent and the bacterial species and are established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][8]

-

Susceptible (S): The infection is likely to be successfully treated with a standard dosage of the antimicrobial agent.[8]

-

Intermediate (I): The antimicrobial agent may be effective at higher dosages or in specific body sites where the drug concentrates.[8][9]

-

Resistant (R): The antimicrobial agent is unlikely to be effective at achievable systemic concentrations.[8][9]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound (powder form)

-

Sterile 96-well microtiter plates (U- or flat-bottom)[10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Sterile reagent reservoirs

-

Incubator (35°C ± 2°C)[11]

-

Plate reader (optional, for automated reading)

Procedure:

1. Preparation of this compound Stock Solution:

-

Aseptically weigh a precise amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 1000 µg/mL). Ensure complete dissolution.

2. Preparation of Antibiotic Dilutions in Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of this compound to be tested (prepared from the stock solution) into the wells of the first column.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.[4]

-

The eleventh column will serve as the growth control (no antibiotic) and the twelfth column as the sterility control (no bacteria).[10]

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1][11][12]

4. Inoculation of the Microtiter Plate:

-

Within 15-30 minutes of preparation, inoculate each well (from column 1 to 11) with 50 µL of the final bacterial inoculum.[1] Do not inoculate the sterility control wells in column 12.

-

The final volume in each well will be 100 µL.

5. Incubation:

-

Seal the microtiter plate or place it in a container with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7][11]

6. Reading and Interpreting the Results:

-

After incubation, visually inspect the plate for bacterial growth. The growth control well (column 11) should show distinct turbidity. The sterility control well (column 12) should remain clear.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[1][4][8]

-

For some bacteriostatic agents, a small, pinpoint button of growth at the bottom of the well may be disregarded.[1]

-

If using a plate reader, the MIC can be determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

7. Quality Control:

-

Concurrently test standard quality control (QC) strains with known MIC values for a reference antibiotic (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[1]

-

The MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the results.[1]

Mandatory Visualization

Caption: Workflow diagram for the broth microdilution MIC assay.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idexx.dk [idexx.dk]

- 3. bmglabtech.com [bmglabtech.com]

- 4. dickwhitereferrals.com [dickwhitereferrals.com]

- 5. researchgate.net [researchgate.net]

- 6. amr-insights.eu [amr-insights.eu]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. idexx.com [idexx.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. goldbio.com [goldbio.com]

- 12. One moment, please... [microbeonline.com]

Application Notes and Protocols for "Antibacterial Agent 144"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of "Antibacterial agent 144" (also referred to as compound 8e), a potent compound against multi-drug resistant Staphylococcus aureus. This document includes information on the agent's chemical properties, mechanism of action, and guidelines for its use in experimental settings.

Introduction

"this compound" is a naphthalimide-triazine analog that has demonstrated significant efficacy against multi-drug resistant Staphylococcus aureus (MRSA).[1] Its dual mechanism of action, involving the disruption of the bacterial cytoplasmic membrane and the inhibition of DNA replication, makes it a promising candidate for further investigation in the development of new antibacterial therapies.[1]

Chemical and Physical Properties

A summary of the key properties of "this compound" is provided in the table below.

| Property | Value | Reference |

| Alternate Name | Compound 8e | [1] |

| Molecular Formula | C₂₆H₂₃N₇O₃ | MedChemExpress |

| Molecular Weight | 481.51 g/mol | MedChemExpress |

| Appearance | Powder | MedChemExpress |

Mechanism of Action

"this compound" exhibits a dual mechanism of action against susceptible bacteria:

-

Cytoplasmic Membrane Disruption: The agent directly interacts with the bacterial cytoplasmic membrane, leading to its permeabilization. This disruption results in the leakage of essential intracellular components, such as proteins and metabolites, ultimately causing cell death.[1]

-

DNA Replication Inhibition: "this compound" can form a supramolecular complex with bacterial DNA. This interaction obstructs the DNA replication process, preventing the bacteria from multiplying.[1]

Below is a diagram illustrating the proposed mechanisms of action.

Figure 1: Dual mechanism of action of "this compound".

Experimental Protocols

Preparation of Stock Solutions

The solubility of "this compound" has not been quantitatively reported in publicly available literature. Dimethyl sulfoxide (DMSO) is a common solvent for similar organic molecules. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your stock solution.

Materials:

-

"this compound" powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Protocol:

-

Weighing the Compound: Accurately weigh a small amount of "this compound" powder (e.g., 1 mg or 5 mg) using a calibrated analytical balance.

-

Solvent Addition: Add a precise volume of sterile DMSO to the weighed powder to achieve a desired concentration (e.g., 10 mg/mL).

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. A product data sheet suggests storage at -80°C in solvent for up to one year.

Note: It is crucial to perform a solubility test to determine the maximum concentration at which "this compound" can be dissolved in DMSO without precipitation.

Preparation of Working Solutions

Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

Materials:

-

"this compound" stock solution in DMSO

-

Sterile cell culture medium or buffer (e.g., Mueller-Hinton Broth for bacterial assays)

-

Sterile tubes for dilution

Protocol:

-

Thaw Stock Solution: Thaw an aliquot of the "this compound" stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired medium or buffer to achieve the final working concentrations.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is non-toxic to the cells being tested. Typically, a final DMSO concentration of less than 0.5% is recommended for most cell-based assays.

Quantitative Data

The following table summarizes the known effective concentration of "this compound" against multi-drug resistant Staphylococcus aureus.

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 1.56 µg/mL | Multi-drug resistant Staphylococcus aureus | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using "this compound" in an experimental setting.

Figure 2: General workflow for preparing and using "this compound".

Safety Precautions

-

"this compound" is a chemical compound for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

All procedures should be performed in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Synergistic Antibacterial Effects of Agent 144 in Combination with Conventional Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic antibacterial effects of "Antibacterial agent 144" (also known as compound 8e) when used in combination with other classes of antibiotics. The information is intended to guide researchers in the preclinical assessment of this novel antibacterial agent for combination therapy strategies against multidrug-resistant bacteria.

"this compound" is a promising membrane-active substituted triazine.[1] Its primary mechanisms of action against bacteria, such as multi-resistant Staphylococcus aureus, involve the destruction of the cytoplasmic membrane and the inhibition of biofilm formation.[1] Additionally, it has been shown to bind to DNA, thereby obstructing its replication.[1] This multi-targeted approach makes it a strong candidate for combination therapies, which can enhance efficacy, reduce the likelihood of resistance development, and potentially lower the required therapeutic doses of individual agents.

Combining antimicrobial agents with different mechanisms of action can lead to synergistic effects, where the combined activity is greater than the sum of the individual activities.[2] This document outlines the protocols to quantitatively assess such synergies.

Hypothetical Rationale for Combination Therapy

Given that this compound disrupts the bacterial cell membrane, it is hypothesized that it can increase the permeability of the membrane to other antibiotics that target intracellular components. This would lead to a synergistic effect. For this application note, we will consider a hypothetical combination of this compound with a beta-lactam antibiotic (targeting cell wall synthesis) and a fluoroquinolone (targeting DNA gyrase).

Data Presentation: Quantitative Synergy Analysis

The synergistic potential of this compound in combination with other antibiotics can be quantitatively assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Synergy is typically defined as an FICI ≤ 0.5, additivity or indifference as 0.5 < FICI ≤ 4.0, and antagonism as an FICI > 4.0.

Table 1: Hypothetical Fractional Inhibitory Concentration Index (FICI) for this compound in Combination with Beta-Lactam and Fluoroquinolone against Staphylococcus aureus

| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| This compound | 2 | 0.5 | 0.5 | Synergy |

| Beta-Lactam | 8 | 2 | ||

| This compound | 2 | 0.5 | 0.75 | Additive |

| Fluoroquinolone | 4 | 2 |

Experimental Protocols

Checkerboard Assay Protocol

This protocol determines the synergistic interactions between this compound and another antibiotic using a microdilution checkerboard method.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture (Staphylococcus aureus) adjusted to 0.5 McFarland standard

-

Stock solutions of this compound and the second antibiotic

-

Multichannel pipette

-

Incubator

Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial dilutions of this compound horizontally across the microtiter plate.

-

Prepare serial dilutions of the second antibiotic vertically down the microtiter plate.

-

The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the bacterial inoculum to each well of the microtiter plate.

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Calculate the FICI using the formula provided above.

-

Time-Kill Curve Assay Protocol

This protocol assesses the bactericidal or bacteriostatic activity of this compound in combination with another antibiotic over time.

Materials:

-

Bacterial culture (Staphylococcus aureus)

-

MHB

-

This compound and the second antibiotic at desired concentrations (e.g., 0.5x, 1x, and 2x MIC)

-

Sterile culture tubes

-

Shaking incubator

-

Spectrophotometer

-

Agar plates for colony counting

Methodology:

-

Inoculum Preparation:

-

Grow an overnight culture of Staphylococcus aureus in MHB.

-

Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in several test tubes.

-

-

Treatment:

-

Add the antibiotics to the test tubes at the desired concentrations (alone and in combination).

-

Include a growth control tube without any antibiotic.

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.

-

-

Bacterial Viability Measurement:

-

Perform serial dilutions of the collected aliquots.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each treatment condition.

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

-

Visualizations

Caption: Hypothetical synergistic mechanism of this compound.

Caption: Experimental workflow for the checkerboard assay.

Caption: Experimental workflow for the time-kill curve assay.

References

Application Notes and Protocols for "Antibacterial Agent 144" in Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 144," also identified as compound 8e, is a novel naphthalimide-triazine analog with potent bactericidal activity, particularly against multi-drug resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves a dual attack on bacterial cells: disruption of the cytoplasmic membrane and obstruction of DNA replication.[1] This unique mode of action makes it a promising candidate for combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. These application notes provide detailed protocols for assessing the efficacy of "this compound" in preventing biofilm formation and eradicating established biofilms.

Mechanism of Action

"this compound" exhibits a two-pronged approach to bacterial cell death and biofilm inhibition:

-

Membrane Disruption: The agent directly interacts with and compromises the integrity of the bacterial cytoplasmic membrane. This leads to the leakage of essential intracellular components, such as proteins and metabolites, and a subsequent loss of metabolic activity.[1]

-

DNA Replication Inhibition: The compound is capable of forming a supramolecular complex with bacterial DNA. This interaction physically obstructs the DNA replication machinery, preventing cell division and leading to bacterial death.[1]

This dual mechanism is advantageous as it can potentially reduce the likelihood of bacteria developing resistance.

References

Application Notes and Protocols for Cytotoxicity Testing of Antibacterial Agent 144

Introduction

The development of new antibacterial agents is crucial in the fight against infectious diseases. However, it is imperative that these agents are not only effective against pathogens but also safe for the host.[1][2] Therefore, a critical step in the preclinical development of any new antimicrobial compound, such as "Antibacterial agent 144," is the evaluation of its potential cytotoxicity against mammalian cells.[1] This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of "this compound" using common cell-based assays. These assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.[1]

1. Cell Line Selection and Maintenance

The choice of cell line is critical for relevant cytotoxicity testing. It is recommended to use cell lines that represent tissues potentially exposed to the antibacterial agent. For systemic applications, liver (HepG2) and kidney (HEK293) cell lines are commonly used due to the role of these organs in drug metabolism and excretion.[3] For applications targeting respiratory infections, a lung cell line (A549) would be appropriate.[4]

1.1. Recommended Cell Lines

-

HEK293: Human Embryonic Kidney cells. A robust and easy-to-culture cell line.[3]

-

HepG2: Human Liver Cancer cell line. Often used for toxicology studies as they retain some metabolic functions of hepatocytes.[3][5][6][7]

-

A549: Human Lung Adenocarcinoma cell line. A model for the lung alveolar epithelium.[4]

1.2. General Cell Culture Protocol

-

Media Preparation: Culture cells in the recommended medium for each cell line (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4][6]

-

Subculturing: When cells reach 80-90% confluency, passage them.[7]

-

Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

-

Add Trypsin-EDTA solution to detach the cells.[6]

-

Incubate for a few minutes until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.[4]

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired split ratio.[4]

-

2. Experimental Protocols for Cytotoxicity Assessment

Here we detail three standard assays to provide a comprehensive cytotoxicity profile of "this compound".

2.1. MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][10]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the agent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][12]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][12]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

2.2. LDH Release Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[14]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Sample Transfer: Carefully transfer a small amount of the cell culture supernatant (e.g., 5 µL) to a new 96-well plate.[13]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. This typically involves a catalyst and a substrate that react with LDH to produce a colored or luminescent product.[15][16] Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance/Luminescence Measurement: Measure the absorbance or luminescence according to the kit's instructions. The amount of color or light produced is proportional to the amount of LDH released.[15]

2.3. Caspase-3/7 Assay: Assessment of Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[17] The assay uses a substrate that, when cleaved by caspase-3 or -7, releases a luminescent or fluorescent signal.[18][19]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.

-

Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature.

-

Caspase-Glo® 3/7 Reagent: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[18]

-

Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

3. Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) value, which is the concentration of an agent that causes a 50% reduction in cell viability, should be calculated.[20][21]

Table 1: Cytotoxicity of this compound on HEK293 Cells (MTT Assay)

| Concentration (µg/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 10 | 0.95 ± 0.05 | 76.0 |

| 50 | 0.63 ± 0.04 | 50.4 |

| 100 | 0.31 ± 0.03 | 24.8 |

| 200 | 0.15 ± 0.02 | 12.0 |

Table 2: Summary of IC50 Values for this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) |

| HEK293 | MTT | 24 | 50.0 |

| HepG2 | MTT | 24 | 65.8 |

| A549 | MTT | 24 | 82.1 |

| HEK293 | LDH | 24 | 75.2 |

| HEK293 | Caspase-3/7 | 24 | 55.4 |

4. Visualizations

4.1. Experimental Workflow

A flowchart of the general experimental workflow for cytotoxicity testing.

4.2. Hypothetical Signaling Pathway for Apoptosis Induction

A diagram of a hypothetical signaling pathway for apoptosis induced by Agent 144.

References

- 1. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A549 Cell Subculture Protocol [a549.com]

- 5. reprocell.com [reprocell.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]